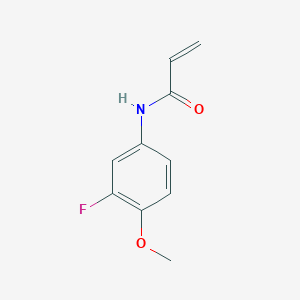![molecular formula C8H6BrN3 B1438998 7-Bromo-6-methylpyrido[2,3-b]pyrazine CAS No. 857203-29-3](/img/structure/B1438998.png)
7-Bromo-6-methylpyrido[2,3-b]pyrazine
Vue d'ensemble
Description
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 857203-29-3 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, which includes this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one method, Pd-catalyzed C-N Buchwald-Hartwig cross-coupling was used to synthesize several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 . This indicates the presence of a bromine atom, a methyl group, and a pyrido[2,3-b]pyrazine core in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 224.06 .Applications De Recherche Scientifique
Synthesis and Biological Properties
7-Bromo-6-methylpyrido[2,3-b]pyrazine is utilized in the synthesis of various chemical compounds. For instance, it undergoes halogenation and palladium-catalyzed couplings, leading to compounds like pyrazino[2,3-a]carbazole and pyrazino[2′,3′:5,6] pyrido[4,3-b]indole. These compounds are then evaluated for their biological properties, such as antiproliferative activity and kinase inhibition (Lassagne et al., 2018).
Crystal Structure Analysis
The crystal structures of derivatives of this compound, such as 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, have been analyzed to understand their molecular geometry. This analysis provides insights into the dihedral angles and structural arrangement, crucial for understanding the compound's properties and potential applications (Popek & Crundwell, 2019).
Optoelectronic Applications
This compound derivatives are being explored for their optoelectronic applications. These derivatives, when synthesized and modified, exhibit properties that may be beneficial for use in organic optoelectronic materials. Their optical and thermal properties are particularly of interest for applications in this field (Meti et al., 2017).
Photocatalytic Activity
Some compounds derived from this compound show promising photocatalytic activities. For instance, their ability to degrade dyes like methylene blue under UV and sunlight irradiation indicates potential applications in environmental cleanup and wastewater treatment processes (Marcinkowski et al., 2014).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity. These compounds show selective antiproliferative effects against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Rodrigues et al., 2021).
Safety and Hazards
Orientations Futures
Pyridopyrimidine derivatives, including 7-Bromo-6-methylpyrido[2,3-b]pyrazine, have shown potential in various therapeutic applications . They have been studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, further exploration of these compounds, including their synthesis, biological activities, and mechanisms of action, could be beneficial for medicinal chemistry research .
Propriétés
IUPAC Name |
7-bromo-6-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIJVDABCQHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652840 | |
| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857203-29-3 | |
| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)






![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)


